Usp7-IN-5 -

Usp7-IN-5

Catalog Number: EVT-15280461
CAS Number:
Molecular Formula: C36H43N5O6
Molecular Weight: 641.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubiquitin-specific protease 7, commonly known as USP7, is a crucial enzyme involved in various cellular processes, including the regulation of protein stability and degradation. It is classified as a cysteine protease and is a member of the deubiquitinating enzyme family, which plays a significant role in the ubiquitin-proteasome system. USP7 is particularly noted for its involvement in cancer biology, where it regulates key proteins such as p53 and MDM2, impacting tumor suppression and oncogenesis.

Source

USP7 was initially identified as a protein associated with herpes virus infection, hence its alternative name, herpes virus-associated protease. The gene encoding USP7 is located on chromosome 16p13.2 and consists of 1,102 amino acids. Its structure includes several functional domains that facilitate its enzymatic activity and substrate recognition .

Classification

USP7 belongs to the largest class of deubiquitinating enzymes, which are responsible for removing ubiquitin from substrate proteins, thus preventing their degradation by the proteasome. This action is critical for maintaining cellular homeostasis and regulating various signaling pathways .

Synthesis Analysis

Methods

The synthesis of USP7 inhibitors, including Usp7-IN-5, typically involves high-throughput screening of small molecules against the enzyme to identify potential leads. Recent studies have employed biophysical methods such as saturation transfer difference nuclear magnetic resonance (STD-NMR) to evaluate compound interactions with USP7 .

Technical Details

Inhibitors like Usp7-IN-5 can be synthesized through various organic chemistry techniques that focus on modifying existing chemical scaffolds to enhance binding affinity and specificity towards the USP7 active site. The synthesis often requires careful optimization of molecular structures to improve pharmacological properties such as solubility and bioavailability.

Molecular Structure Analysis

Structure

The molecular structure of USP7 is characterized by seven distinct domains: an N-terminal TRAF-like domain, a central catalytic core domain, and five C-terminal ubiquitin-like domains (UBL1-5). The catalytic core contains a triad of critical residues—cysteine 223, histidine 464, and aspartic acid 481—that are essential for its deubiquitinating activity .

Data

The structural arrangement allows for a deep catalytic cleft that facilitates substrate binding. The conformational flexibility between the domains is crucial for the enzyme's function, enabling it to adapt upon substrate interaction .

Chemical Reactions Analysis

Reactions

USP7 catalyzes the hydrolysis of isopeptide bonds between ubiquitin and substrate proteins. This reaction prevents substrates from being tagged for degradation by the proteasome, thereby stabilizing them within the cell .

Technical Details

The mechanism involves the nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the isopeptide bond. This reaction is facilitated by the precise spatial arrangement of catalytic residues within the active site, which undergoes conformational changes upon substrate binding .

Mechanism of Action

Process

The action of USP7 primarily revolves around its ability to recognize and bind ubiquitinated substrates through its TRAF-like domain and subsequent deubiquitination via its catalytic core. This process not only stabilizes target proteins but also influences various signaling pathways related to cell cycle regulation and stress responses .

Data

Studies have shown that inhibition of USP7 can lead to increased levels of p53 protein, enhancing its tumor suppressor functions while simultaneously reducing MDM2 levels, which are often overexpressed in cancers .

Physical and Chemical Properties Analysis

Physical Properties

USP7 is a soluble protein predominantly located in the nucleus. It has a molecular weight of approximately 135 kDa and exhibits a complex three-dimensional structure that allows for flexible interactions with multiple substrates .

Chemical Properties

Applications

Scientific Uses

Due to its pivotal role in cancer biology, USP7 has emerged as a promising target for therapeutic intervention. Inhibitors like Usp7-IN-5 are being explored for their potential to enhance anti-cancer therapies by disrupting oncogenic signaling pathways associated with MDM2 and p53 regulation. Additionally, research into USP7 inhibitors may provide insights into treating other diseases linked to dysregulated protein degradation processes .

Molecular Mechanisms of USP7 Inhibition by USP7-IN-5

USP7 Catalytic Domain Targeting Strategies

USP7 inhibitors like USP7-IN-5 exploit distinct structural features of the catalytic domain (residues 208–560), which adopts a hand-like architecture with fingers, palm, and thumb subdomains [1] [4]. The catalytic triad (Cys223, His464, Asp481) resides in this domain and transitions from an inactive to active conformation upon ubiquitin binding [4] [5]. USP7-IN-5 targets the inactive apo state by inserting into the Thumb-Palm cleft, sterically hindering ubiquitin's access to the catalytic cleft [4] [9]. This binding pocket exhibits high plasticity; for example, inhibitors can displace Phe409—a residue critical for forming the hydrophobic ubiquitin-binding channel—into a solvent-exposed conformation not observed in native USP7-ubiquitin complexes [4].

Table 1: Key Binding Interactions of USP7 Inhibitors in the Catalytic Domain

ResidueRole in CatalysisInteraction with USP7-IN-5
Cys223NucleophileNon-covalent (distance: 4.7–12 Å)
Phe409Ubiquitin hydrophobic pocketDisplaced or repacked
Asp295Thumb subdomain anchorHydrogen bonding with core scaffold
Tyr465Palm subdomain stabilizerπ-stacking or hydrophobic interactions

Allosteric Modulation of USP7 Conformational Dynamics

USP7 activation requires a "folding back" of its C-terminal Ubl45 domains onto the catalytic domain, enabling the C-terminal tail (residues 1084–1102) to bind near the catalytic cleft and stabilize the active conformation [5] [10]. USP7-IN-5 disrupts this process by locking the switching loop (residues 283–295) and blocking loop 1 (BL1) in an inactive configuration [3] [8]. Molecular dynamics simulations reveal that USP7-IN-5 binding reduces conformational flexibility in these loops, increasing the free energy barrier for transition to the active state by >5 kcal/mol [8]. This allosteric suppression is critical because the Ubl45-induced activation enhances catalytic efficiency by 200-fold [5].

Free Energy Landscape Analysis:

  • Without inhibitor: USP7 samples multiple states, including ubiquitin-competent conformations.
  • With USP7-IN-5: Energy minima shift toward inactive states, reducing population of catalytically competent conformations by >70% [8].

Structural Basis of USP7-IN-5 Binding Specificity

USP7-IN-5 achieves USP7 selectivity over other deubiquitinases (DUBs) through interactions with non-conserved residues flanking the catalytic pocket. While Asp295, Val296, and Gln297 are conserved across USP family members, USP7’s thumb subdomain harbors a unique extended groove accommodating bulkier substituents [4] [9]. USP7-IN-5 occupies this groove via a p-fluorophenyl group, forming van der Waals contacts with Met407, Arg408, and Lys420 [4]. Additionally, USP7-IN-5’s core scaffold hydrogen-bonds with backbone atoms of Phe409 and Tyr465—residues critical for ubiquitin orientation but divergent in USP47 or USP10 [4] [9]. Mutagenesis studies confirm that V517F (a resistance mutation) induces steric clashes with USP7-IN-5, reducing binding affinity by 15-fold, while smaller residues (V517A/G) remain sensitive [1].

Table 2: Selectivity Determinants of USP7 Inhibitors

USP Family MemberResidue Variation vs. USP7Effect on USP7-IN-5 Binding
USP47Phe409 → LeuLoss of π-stacking
USP10Tyr465 → PheWeaker hydrogen bonding
USP15Lys420 → ArgCharge incompatibility

Competitive vs. Non-Competitive Inhibition Mechanisms

USP7-IN-5 operates through non-competitive inhibition, distinct from active site-directed covalent inhibitors (e.g., FT827). Biochemical assays show USP7-IN-5 reduces USP7’s Vmax without altering KM for ubiquitin-AMC, indicating it does not compete for the catalytic cysteine [9]. Instead, it binds 12 Å away from Cys223, attenuating ubiquitin affinity by disrupting residues that coordinate ubiquitin’s Lys48 side chain (e.g., Glu343, Asp348) [9]. In contrast, inhibitors like P5091 act as competitive inhibitors by covalently modifying Cys223 [7].

Kinetic Profiles:

  • Competitive inhibitors: Increase apparent KM, unchanged Vmax.
  • USP7-IN-5 (non-competitive): Decreases Vmax, unchanged KM [9].

Impact on Ubiquitin Chain Cleavage Specificity (K48 vs. K63 Linkages)

USP7 preferentially cleaves Lys48-linked ubiquitin chains due to its higher affinity for ubiquitin moieties with free Lys48 side chains [9]. USP7-IN-5 exacerbates this selectivity by disrupting ubiquitin binding in a linkage-dependent manner. NMR-based binding assays using differentially isotope-labeled di-ubiquitin chains show USP7-IN-5 reduces USP7’s affinity for Lys48 chains by 8-fold but only minimally affects Lys63 chains [9]. Consequently, USP7-IN-5 treatment in cells increases K48-polyubiquitinated substrates (e.g., HIF-1α, UHRF1) by >50%, triggering proteasomal degradation [6] [7]. This contrasts with catalytic-site inhibitors (e.g., GNE-6640), which indiscriminately block all chain types [9].

Substrate Degradation Outcomes:

  • p53 pathway: USP7-IN-5 destabilizes MDM2 (a USP7 substrate), increasing p53 levels.
  • Epigenetic regulators: UHRF1 ubiquitination rises, impairing DNA methylation maintenance [6] [10].
  • Hypoxia response: HIF-1α K48-ubiquitination increases, reducing VEGF secretion from fibroblasts [6].

Properties

Product Name

Usp7-IN-5

IUPAC Name

tert-butyl (3R,4R)-4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate

Molecular Formula

C36H43N5O6

Molecular Weight

641.8 g/mol

InChI

InChI=1S/C36H43N5O6/c1-35(2,3)47-34(44)39-18-14-28(30(22-39)25-8-6-5-7-9-25)32(42)38-20-16-36(45,17-21-38)23-40-24-37-31-29(33(40)43)15-19-41(31)26-10-12-27(46-4)13-11-26/h5-13,15,19,24,28,30,45H,14,16-18,20-23H2,1-4H3/t28-,30+/m1/s1

InChI Key

QKYAFWNZSJXZFS-DGPALRBDSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.